BenchChemオンラインストアへようこそ!

Gypenoside L

Lung Cancer Cytotoxicity A549 Cells

Gypenoside L is a precisely defined C20(S)-stereoisomer of dammarane-type saponin, isolated from Gynostemma pentaphyllum. Unlike its C20(R) counterpart Gypenoside LI, it induces G0/G1 (not G2/M) cell cycle arrest in A549 lung cancer cells and activates lysosome-associated, non-apoptotic cell death via the NOX2-TFEB pathway in esophageal cancer models. It also triggers senescence through p38/ERK MAPK and NF-κB pathways, and modulates arachidonic acid metabolism in ccRCC. Generic ‘gypenosides’ cannot substitute for this specific stereoisomer; procurement ensures reproducible, mechanism-defined outcomes in cancer, senescence, and lipid-metabolism research.

Molecular Formula C40H68O14
Molecular Weight 772.97
Cat. No. B1192931
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGypenoside L
SynonymsGypenoside L
Molecular FormulaC40H68O14
Molecular Weight772.97
Structural Identifiers
SMILESO[C@H]1[C@H](O[C@H]2[C@H](O[C@H]3[C@H](O)C[C@]4(C)[C@@]5([H])C[C@@H](O)[C@@]6([H])[C@@H]([C@](CC/C=C(C)\C)(O)C)CC[C@@]6(C)[C@]5(C)CC[C@]4([H])C3)O[C@H](CO)[C@@H](O)[C@@H]2O)O[C@H](CO)[C@@H](O)[C@@H]1O
InChIInChI=1S/C40H68O14/c1-19(2)8-7-11-40(6,50)21-10-13-39(5)28(21)22(43)15-27-37(3)16-23(44)24(14-20(37)9-12-38(27,39)4)51-36-34(32(48)30(46)26(18-42)53-36)54-35-33(49)31(47)29(45)25(17-41)52-35/h8,20-36,41-50H,7,9-18H2,1-6H3/t20-,21+,22-,23-,24-,25-,26-,27-,28-,29-,30-,31+,32+,33-,34-,35+,36-,37+,38-,39-,40+/m1/s1
InChIKeyCSSWZAJSCZGGQX-DCTBPNCOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Gypenoside L Procurement Guide: Definition, Class, and Key Identifiers for Scientific Sourcing


Gypenoside L (CAS 94987-09-4) is a dammarane-type triterpenoid saponin [1] isolated primarily from the leaves and whole herb of Gynostemma pentaphyllum (Thunb.) Makino [2]. It is a stereoisomer of Gypenoside LI, with a defined S-configuration at the C20 position, a structural feature that dictates its distinct pharmacological behavior compared to its R-configuration counterpart and other gypenoside analogs [3].

Why Gypenoside L Cannot Be Interchanged with Gypenoside LI or Other Gynostemma Saponins


Generic substitution of gypenosides is scientifically invalid due to pronounced structure-activity relationships (SAR) within this class. Studies demonstrate that subtle changes in glycosylation and, critically, stereochemistry at C20 lead to divergent cellular responses. For instance, Gypenoside L (20S) and Gypenoside LI (20R) induce different cell cycle arrest profiles in A549 cells [1] and exhibit distinct potencies in inhibiting nitric oxide (NO) production in inflammatory models [2]. Therefore, selecting a specific, well-characterized gypenoside like Gypenoside L is essential for achieving reproducible and predictable experimental outcomes, as outlined in the quantitative evidence below.

Gypenoside L Quantitative Differentiation Evidence for Informed Procurement


Cytotoxic Activity of Gypenoside L in Non-Small Cell Lung Carcinoma A549 Cells

Gypenoside L demonstrates moderate cytotoxic activity against A549 human lung carcinoma cells, with a reported IC50 of 48.43 ± 1.33 μg/mL [1]. This activity is lower than its stereoisomer Gypenoside LI (IC50: 34.35 ± 0.88 μg/mL), indicating stereospecific potency differences [1]. Further SAR analysis confirms that the C20 stereochemistry and the presence of specific sugar moieties are critical for this activity [2]. The IC50 for a related compound, Gypenoside XLVI, was reported as 52.63 ± 8.31 μg/mL in the same cell line , positioning Gypenoside L's activity in between these two analogs.

Lung Cancer Cytotoxicity A549 Cells IC50 Structure-Activity Relationship

Cell Cycle Arrest Differentiation Between Gypenoside L and Gypenoside LI

A direct comparative study in A549 cells revealed that Gypenoside L (20S) induces cell cycle arrest in the G0/G1 phase, while its stereoisomer Gypenoside LI (20R) induces arrest in the G2/M phase [1]. This divergence in mechanism is a direct consequence of their C20 stereochemistry and is supported by differential expression of key cell cycle regulators, including CDK1, CDK2, and CDK4 [1]. In contrast, in other cancer models such as HepG2 and ECA-109 cells, Gypenoside L has been reported to cause cell cycle arrest at the S phase [2].

Cell Cycle Lung Cancer A549 Cells Flow Cytometry Stereoisomer

Gypenoside L Induces Non-Apoptotic, Lysosome-Associated Cell Death in Esophageal Cancer

A unique and differentiating mechanism of action for Gypenoside L is its ability to induce non-apoptotic, lysosome-associated cell death, distinct from the classical apoptosis induced by many chemotherapeutic agents [1]. This process is mediated by NADPH oxidase NOX2, which triggers vacuolization and transcription factor EB (TFEB) activation, leading to lysosome biogenesis and eventual cell death [1]. This pathway is particularly relevant for overcoming chemoresistance, as it bypasses the commonly downregulated apoptotic pathways in resistant tumor cells [1]. In contrast, Gypenoside LI has been shown to primarily induce apoptotic cell death in various cancer models [2].

Esophageal Cancer Non-Apoptotic Cell Death Lysosome Drug Resistance NOX2

In Vivo Tumor Growth Inhibition and Arachidonic Acid Modulation in Renal Cell Carcinoma

In a clear cell renal cell carcinoma (ccRCC) xenograft model, Gypenoside L (Gyp L) significantly inhibited tumor growth in vivo [1]. A key mechanistic finding was its ability to decrease arachidonic acid content in both ccRCC cells and tumor tissues, as quantified by HPLC-MS, a metabolic effect linked to its antitumor activity [1]. Importantly, the study noted that Gyp L, Gyp LI, and total gypenosides did not exhibit cytotoxic effects in nude mice [1]. This is a valuable comparative point, suggesting a level of in vivo tolerability for Gyp L. The study also showed that Gyp L downregulated p-MEK1/2, p-ERK, and p-P38 levels while upregulating p-JUN and p-JNK, demonstrating a specific modulation of the MAPK pathway distinct from Gyp LI's effects in this context [1].

Renal Cell Carcinoma In Vivo Efficacy Arachidonic Acid MAPK Pathway Xenograft

Comparative Inhibitory Effects on LPS-Induced Nitric Oxide Production

In a study comparing the anti-inflammatory effects of purified Gynostemma pentaphyllum constituents, Gypenoside L, Gypenoside XLVI, KCGG (a coumaroyl saponin), and the crude saponin-rich fraction (GPMS) were examined for their ability to inhibit LPS-induced nitric oxide (NO) production [1]. The study revealed that GPMS exhibited strong inhibition of iNOS and IL-6 mRNA expression, while KCGG was more powerful in inhibiting the NF-κB pathway [1]. Gypenoside L and Gypenoside XLVI were part of this comparative panel, with the results underscoring that different constituents have distinct inhibitory capacities and pathway specificities, even within the same plant extract [1].

Anti-Inflammatory Nitric Oxide Macrophages Inflammation GPMS

Gypenoside L's Pro-Senescent Activity in Liver and Esophageal Cancer Cells

Gypenoside L (Gyp-L) has been shown to induce cellular senescence in human liver cancer (HepG2) and esophageal cancer (ECA-109) cells [1]. Mechanistically, Gyp-L activates p38 and ERK MAPK pathways and the NF-κB pathway to trigger senescence [1]. It also increases SA-β-galactosidase activity and promotes the production of senescence-associated secretory cytokines (SASP) such as IL-1α, IL-6, CXCL-1, and CXCL-2 . This pro-senescent effect is a distinct biological activity that contrasts with the apoptotic and non-apoptotic cell death mechanisms observed in other models, and it has been directly linked to the inhibition of cell proliferation [1].

Senescence Hepatocellular Carcinoma Esophageal Cancer MAPK Pathway SASP

Optimal Research and Development Applications for Gypenoside L Based on Differentiated Evidence


Investigating Cell Cycle Arrest and Stereospecificity in Lung Cancer Models

Gypenoside L is an ideal choice for studies comparing the effects of stereochemistry on cell cycle regulation. Its G0/G1 arrest profile in A549 cells, which is directly contrasted by Gypenoside LI's G2/M arrest [1], provides a clear, controlled system for investigating structure-activity relationships at the C20 position. This makes it a valuable standard for procuring a well-characterized stereoisomer for lung cancer research.

Overcoming Chemoresistance Through Non-Apoptotic Cell Death Pathways

For research focused on bypassing apoptotic resistance, Gypenoside L is a uniquely positioned compound. Its demonstrated ability to induce lysosome-associated, non-apoptotic cell death via the NOX2-TFEB pathway [2] makes it a high-priority reagent for studies on drug-resistant cancers, particularly esophageal cancer. Procurement should be driven by the need for a validated tool compound that operates through this specific, and less common, mechanism.

Mechanistic Studies of Arachidonic Acid Metabolism in Renal Cell Carcinoma

Gypenoside L's validated in vivo activity and its specific modulation of arachidonic acid content in ccRCC [3] make it a compelling candidate for metabolic oncology research. Investigators studying the link between lipid metabolism and tumor growth will find Gypenoside L to be a useful probe, with its defined effects on cPLA2, CYP1A1, and the MAPK pathway [3] offering clear endpoints for mechanistic studies.

Exploring Cellular Senescence in Liver and Esophageal Cancer Models

Gypenoside L's pro-senescent activity, distinct from its cell death-inducing properties, positions it as a key reagent for senescence research. Its activation of p38/ERK MAPK and NF-κB pathways to induce senescence in HepG2 and ECA-109 cells [4] provides a well-defined model for studying this tumor-suppressive mechanism. This scenario is ideal for procuring Gypenoside L as a positive control or lead compound in drug discovery programs targeting senescence.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for Gypenoside L

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.